2-氟-3-甲基苯甲酰氯

描述

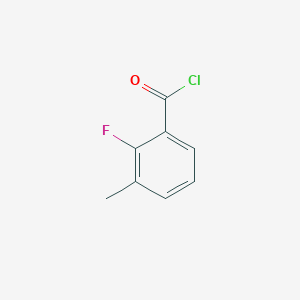

2-Fluoro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylbenzoyl chloride has been investigated using gas electron diffraction data . The molecules exist in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .Physical And Chemical Properties Analysis

2-Fluoro-3-methylbenzoyl chloride is a colorless to light yellow liquid . It has a molecular weight of 172.59 .科学研究应用

分析化学

“2-氟-3-甲基苯甲酰氯”在分析化学领域用于研究目的 . 它参与各种化学反应,可用于研究反应机理、动力学和其他化学性质。

生物制药生产

在生物制药生产领域,“2-氟-3-甲基苯甲酰氯”用于合成药物化合物 . 其独特的化学性质使其成为生产各种药物的宝贵试剂。

安全控制环境

“2-氟-3-甲基苯甲酰氯”在安全控制环境中使用 . 由于其反应性和潜在危害,务必谨慎处理此化合物。在实验室环境中使用时应采取适当的安全措施。

洁净室解决方案

在洁净室解决方案中,“2-氟-3-甲基苯甲酰氯”用于各种应用 . 其性质使其适用于需要最大限度减少污染的受控环境。

先进电池科学

“2-氟-3-甲基苯甲酰氯”在先进电池科学领域具有潜在应用 . 它可用于开发新型电池技术,为推进储能解决方案做出贡献。

细胞生物学

在细胞生物学领域,“2-氟-3-甲基苯甲酰氯”可用于各种研究应用 . 它可用于研究细胞过程和机制,有助于我们了解细胞功能和疾病。

基因组学

“2-氟-3-甲基苯甲酰氯”可用于基因组学研究 . 它可用于研究基因序列和变异,有助于我们了解遗传疾病和潜在治疗方法。

蛋白质组学

在蛋白质组学中,“2-氟-3-甲基苯甲酰氯”可用于各种研究应用 . 它可用于研究蛋白质结构和功能,有助于我们了解生物过程和疾病。

安全和危害

作用机制

Target of Action

2-Fluoro-3-methylbenzoyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions . These targets include alcohols, amines, and other nucleophiles, which can react with the benzoyl chloride group to form esters or amides .

Mode of Action

The mode of action of 2-Fluoro-3-methylbenzoyl chloride involves the interaction of the benzoyl chloride group with a nucleophile. The chlorine atom in the benzoyl chloride group is a good leaving group, making it susceptible to attack by nucleophiles . This leads to the formation of a new carbon-nucleophile bond and the release of a chloride ion .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular size, and chemical stability .

Result of Action

The primary result of the action of 2-Fluoro-3-methylbenzoyl chloride is the formation of a new organic compound through a nucleophilic substitution reaction . The specific molecular and cellular effects of this action would depend on the nature of the nucleophile and the resulting compound.

Action Environment

The action of 2-Fluoro-3-methylbenzoyl chloride can be influenced by various environmental factors. For example, the rate of the nucleophilic substitution reaction can be affected by the temperature, solvent, and the concentration of the nucleophile . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to note that this compound may cause respiratory irritation .

生化分析

Biochemical Properties

It is known that benzylic halides, such as 2-Fluoro-3-methylbenzoyl chloride, typically react via an SN2 pathway . This suggests that 2-Fluoro-3-methylbenzoyl chloride may interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions.

Temporal Effects in Laboratory Settings

It is known that the product causes burns of eyes, skin, and mucous membranes , suggesting that it may have immediate cytotoxic effects

Metabolic Pathways

It is known that benzylic halides, such as 2-Fluoro-3-methylbenzoyl chloride, typically react via an SN2 pathway . This suggests that it may be involved in metabolic pathways that involve nucleophilic substitution reactions.

属性

IUPAC Name |

2-fluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPTACIJICVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616996 | |

| Record name | 2-Fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-85-4 | |

| Record name | 2-Fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。